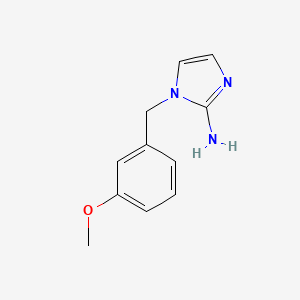

1-(3-Methoxybenzyl)-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the 3-methoxybenzyl group. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the methoxybenzyl group. The nitrogen atoms in the imidazole ring could act as nucleophiles in reactions, and the methoxy group could potentially undergo reactions involving cleavage of the carbon-oxygen bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar imidazole ring and methoxy group could influence its solubility in different solvents .Applications De Recherche Scientifique

Carcinogenic Compound Detection and Exposure Monitoring

Studies have shown the significance of detecting and monitoring specific carcinogenic compounds related to 1-(3-Methoxybenzyl)-1H-imidazol-2-amine in biological samples. Research conducted by Manabe et al. (1987) developed a method for detecting carcinogenic heterocyclic amines in plasma, highlighting its importance in monitoring exposure to these compounds in humans, particularly in patients with uremia where the incidence of malignancy is higher (Manabe et al., 1987).

Understanding Metabolic Pathways and Adduct Formation

Turteltaub et al. (1999) discussed the formation of protein and DNA adducts by low doses of heterocyclic amines and the differences in metabolite profiles between humans and rodents, highlighting the need for accurate representation of human responses to heterocyclic amine exposure (Turteltaub et al., 1999). This research is crucial for understanding the potential risks associated with exposure to such compounds.

Biomonitoring and Health Implications

Stillwell et al. (1999) developed a biomonitoring procedure for analyzing and quantifying metabolites of heterocyclic aromatic amines in human urine, providing an insight into the metabolism of these compounds in vivo and their potential health implications (Stillwell et al., 1999).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, thereby increasing their levels and enhancing their effects .

Biochemical Pathways

The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, are involved in various biochemical pathways. They act on cannabinoid receptors, which are part of the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes .

Pharmacokinetics

It was found that after oral administration in rats, the highest distribution was in the stomach, followed by the lung . The absorption and elimination rates were slow, suggesting that this compound may have similar properties .

Result of Action

The inhibition of FAAH by this compound leads to increased levels of endocannabinoids. This can result in enhanced signaling through the endocannabinoid system, potentially providing analgesic, anti-inflammatory, or neuroprotective effects .

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYSQESZCQOXMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)

![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2355449.png)

![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/no-structure.png)

![2-(2-methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2355455.png)

![methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2355456.png)